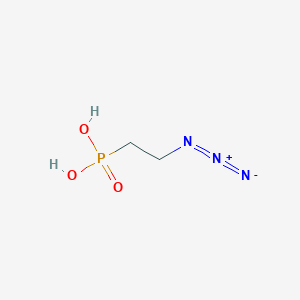

2-Azidoethylphosphonic acid

説明

BenchChem offers high-quality 2-Azidoethylphosphonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidoethylphosphonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-azidoethylphosphonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N3O3P/c3-5-4-1-2-9(6,7)8/h1-2H2,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACJQMCGWFXYNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CP(=O)(O)O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N3O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205313-58-2 | |

| Record name | (2-azidoethyl)phosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

It is known that many phosphonic acids, including 2-azidoethylphosphonic acid, are used by various prokaryotic systems as a source of phosphorus.

生化学分析

Cellular Effects

2-Azidoethylphosphonic acid has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-azidoethylphosphonic acid can inhibit specific signaling pathways, leading to altered cellular responses. It can also affect gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 2-azidoethylphosphonic acid can impact cellular metabolism by modulating enzyme activity and metabolic flux. These cellular effects highlight the importance of 2-azidoethylphosphonic acid in studying cell biology and developing therapeutic strategies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-azidoethylphosphonic acid can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to 2-azidoethylphosphonic acid can result in cumulative effects on cellular function, such as altered gene expression and metabolic changes. These temporal effects are important considerations for designing experiments and interpreting results involving 2-azidoethylphosphonic acid.

Dosage Effects in Animal Models

The effects of 2-azidoethylphosphonic acid vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At high doses, 2-azidoethylphosphonic acid can induce toxic or adverse effects, such as cellular damage and organ dysfunction. Threshold effects are observed, where a specific dosage range elicits a maximal response, beyond which further increases in dosage do not enhance the effect. Understanding the dosage effects of 2-azidoethylphosphonic acid in animal models is crucial for determining its therapeutic potential and safety profile.

Metabolic Pathways

2-Azidoethylphosphonic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can be metabolized by enzymes such as phosphatases and kinases, leading to the formation of intermediate metabolites. These metabolites can further participate in biochemical reactions, influencing cellular metabolism and energy production. The involvement of 2-azidoethylphosphonic acid in metabolic pathways underscores its importance in studying cellular metabolism and developing metabolic therapies.

Transport and Distribution

The transport and distribution of 2-azidoethylphosphonic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, 2-azidoethylphosphonic acid can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are essential for understanding the cellular dynamics and pharmacokinetics of 2-azidoethylphosphonic acid.

Subcellular Localization

The subcellular localization of 2-azidoethylphosphonic acid is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with targeting signals and binding proteins. The subcellular localization of 2-azidoethylphosphonic acid can influence its activity and function, as it may interact with different biomolecules in distinct cellular compartments. Understanding the subcellular localization of 2-azidoethylphosphonic acid is crucial for elucidating its role in cellular processes and developing targeted therapies.

生物活性

2-Azidoethylphosphonic acid (2-Azidoethyl-P) is a phosphonic acid derivative that has garnered attention due to its potential biological activities, particularly in microbial metabolism and as a potential therapeutic agent. This article synthesizes recent findings on the biological activity of 2-Azidoethyl-P, focusing on its utilization in microbial systems, biodistribution in animal models, and potential applications in medical imaging.

1. Microbial Utilization of 2-Azidoethylphosphonic Acid

Recent studies have highlighted the role of 2-Azidoethyl-P in the metabolism of various microorganisms. Specifically, it has been observed that certain bacteria can utilize this compound as a source of phosphorus under nutrient-limiting conditions.

Table 1: Microbial Metabolism of 2-Azidoethylphosphonic Acid

| Microorganism | Utilization Conditions | Key Enzymes Involved |

|---|---|---|

| Pseudomonas putida | Phosphorus limitation | AepP (Permease), PhnWX (Phosphonatase) |

| Aliiroseovarius spp. | Nitrogen and phosphorus source | AepXVW transport system |

| S. stellulata | Sole nitrogen or phosphorus source | PhnWAY degradation system |

In Pseudomonas putida, the utilization of 2-Azidoethyl-P is regulated by nutrient availability, specifically carbon, nitrogen, and phosphorus levels. The gene expression related to its catabolism is inducible and relies on the presence of specific regulatory proteins such as CbrAB and NtrBC . The enzymes responsible for its breakdown include AepP and the phosphonatase complex PhnWX, which are essential for effective growth on this phosphonate .

2. Biodistribution Studies

Biodistribution studies have demonstrated that 2-Azidoethyl-P derivatives labeled with technetium-99m (99mTc) can serve as potential soft tumor scintigraphic agents. These studies indicate that after administration, significant accumulation occurs in organs such as the liver, kidneys, and bone, with a notable tumor-to-organ ratio that suggests utility in cancer imaging .

Table 2: Biodistribution of Technetium-99m-2-Azidoethylphosphonic Acid

| Organ/System | % Injected Dose per Gram at 5 min | % Injected Dose per Gram at 6 h |

|---|---|---|

| Lung | >1% | - |

| Liver | >1% | Dominant |

| Kidney | >1% | Dominant |

| Bone | >1% | Dominant |

These findings suggest that the unique structure of 2-Azidoethyl-P contributes to its low gastrointestinal uptake while allowing for effective localization in target tissues, making it a promising candidate for further development in diagnostic imaging .

3. Research Findings and Case Studies

The biological activity of 2-Azidoethyl-P has been explored through various case studies focusing on its antimicrobial properties and potential therapeutic applications. For instance, its effectiveness as an antimicrobial agent was evaluated in several pathogenic strains, demonstrating significant inhibitory effects at specific concentrations.

Case Study: Antimicrobial Activity

In a study examining the antimicrobial properties of phosphonic acids, including 2-Azidoethyl-P, results indicated:

- Effective Concentration : Minimum inhibitory concentration (MIC) values were determined against various bacterial strains.

- Mechanism of Action : The compound disrupts bacterial cell wall synthesis and interferes with metabolic pathways related to phosphonate utilization.

科学的研究の応用

Biochemical Research

A. Enzyme Interaction Studies

2-Azidoethylphosphonic acid is utilized in biochemical research to investigate enzyme interactions and mechanisms. Its azide group allows for selective labeling and modification of biomolecules, facilitating the study of enzyme-substrate relationships and metabolic pathways. The compound can be incorporated into substrates to probe enzyme activity and specificity, providing insights into enzymatic mechanisms.

B. Cell Signaling Pathways

Research indicates that 2-azidoethylphosphonic acid can modulate cellular signaling pathways. It influences gene expression and cellular metabolism by interacting with various proteins involved in signal transduction. This property makes it a valuable tool for studying the regulation of cellular processes and the development of therapeutic strategies targeting specific pathways.

Drug Delivery Systems

A. Targeted Drug Delivery

The unique structure of 2-azidoethylphosphonic acid enhances its application in drug delivery systems. Its ability to form stable conjugates with therapeutic agents improves their solubility and stability, which is particularly beneficial for delivering drugs that are poorly soluble in water. Researchers have explored its potential in developing targeted therapies, where the compound acts as a linker to attach drugs to specific cell receptors.

B. Nanoparticle Functionalization

The compound has been used to functionalize nanoparticles, such as gold nanoparticles, enabling them to target calcified tissues effectively. This application is crucial in developing localized treatments for diseases such as cancer or osteoporosis, where precise drug delivery can enhance therapeutic efficacy while minimizing side effects.

Environmental Applications

A. Biodegradation Studies

2-Azidoethylphosphonic acid has been studied for its role in biodegradation processes within microbial communities. It serves as a source of phosphorus for various microorganisms, particularly in nutrient-limited environments. Research has shown that certain bacteria can utilize this compound, contributing to phosphorus cycling in ecosystems.

B. Detection of Organic Phosphorus Compounds

The compound has been detected in environmental samples, such as suspended particles in ultra-oligotrophic lakes, indicating its bioavailability and potential ecological significance. Its presence suggests that microorganisms can utilize 2-azidoethylphosphonic acid under phosphorus-limited conditions, highlighting its role in aquatic nutrient dynamics.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study on Enzyme Interactions | Investigated the effects of 2-azidoethylphosphonic acid on enzyme activity | Demonstrated modulation of enzyme kinetics and specificity |

| Targeted Drug Delivery Research | Developed drug conjugates using 2-azidoethylphosphonic acid | Improved solubility and stability of therapeutic agents |

| Microbial Utilization Study | Examined biodegradation capabilities of bacteria using 2-azidoethylphosphonic acid | Identified specific strains capable of utilizing the compound as a phosphorus source |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。